Enzymatic (2S,4S) Installation Achieves 99 % ee vs. Original Patent Route Requiring Chiral Resolution
In the improved Tang et al. route, the target compound is produced by ketoreductase M8‑catalyzed reduction of the 4‑oxo precursor (compound 11), directly delivering the (2S,4S) diastereomer with 99 % enantiomeric excess and 98 % HPLC purity on a 36.8 g preparative scale. In contrast, the original patent route (Route 1) required a separate chiral resolution step to isolate the single enantiomer from a racemic or diastereomeric mixture, incurring an inherent 50 % theoretical yield loss for the resolution alone [1].
| Evidence Dimension | Enantiomeric excess (ee) and purification approach |
|---|---|
| Target Compound Data | 99 % ee, 98 % HPLC purity; no chiral resolution required (36.8 g isolated) |
| Comparator Or Baseline | Original Iptacopan research route (Route 1): racemic/diastereomeric mixture requiring chiral resolution; total route yield 7.3 % |
| Quantified Difference | 99 % ee directly obtained vs. <100 % ee after resolution; avoids theoretical 50 % mass loss from resolution |
| Conditions | Ketoreductase M8, biocatalytic reduction of compound 11 in aqueous buffer; HPLC analysis |
Why This Matters
Direct enzymatic installation of the 4S‑hydroxyl center eliminates a wasteful chiral resolution step, reducing cost, improving throughput, and simplifying quality control for procurement of the intermediate.
- [1] Tang, Z.; Chu, S.; Wu, X.; Chen, S.; Chen, L.; Tang, J.; Wang, H. A Practical Method for Synthesizing Iptacopan. Molecules 2024, 29, 2289. https://doi.org/10.3390/molecules29102289 View Source
